Perfluorononanoic acid

Catalog No.
S584511
CAS No.
375-95-1
M.F
C8F17COOH
C9HF17O2
M. Wt
464.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorononanoic acid

CAS Number

375-95-1

Product Name

Perfluorononanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid

Molecular Formula

C8F17COOH
C9HF17O2

Molecular Weight

464.08 g/mol

InChI

InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28)

InChI Key

UZUFPBIDKMEQEQ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 6.25X10-2 mg/L at 25 °C (est)

Synonyms

C9-PFA, perfluoro-n-nonanoic acid, perfluoro-n-nonanoic acid, ammonium salt, perfluoro-n-nonanoic acid, lithium salt, perfluoro-n-nonanoic acid, potassium salt, perfluoro-n-nonanoic acid, sodium salt

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluorononanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6.25x10-2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorononanoic acid (PFNA, CAS 375-95-1) is a nine-carbon, fully fluorinated carboxylic acid that serves as a highly efficient fluorosurfactant and critical analytical standard. Historically utilized as an ammonium salt processing aid in the aqueous emulsion polymerization of high-performance fluoropolymers such as polyvinylidene fluoride (PVDF) and polytetrafluoroethylene (PTFE), PFNA is distinguished by its extreme chemical stability, low surface energy, and strong hydrophobicity. In contemporary procurement, PFNA is primarily sourced as a certified reference material for environmental monitoring, a model compound for toxicological and protein-binding assays, and a specialized surfactant in highly regulated materials science applications where its specific chain length (C9) provides distinct micellar and partitioning behaviors compared to its C8 and C10 analogs [1].

Substituting PFNA with the more common perfluorooctanoic acid (PFOA, C8) or perfluorodecanoic acid (PFDA, C10) fundamentally alters interfacial dynamics and phase partitioning. The addition of a single difluoromethylene (-CF2-) group significantly lowers the critical micelle concentration (CMC) and increases the octanol-water partition coefficient (Log Kow), meaning PFOA cannot replicate PFNA's surfactant efficiency or bioaccumulation profile. Conversely, substituting with PFDA introduces excessive hydrophobicity and lower aqueous solubility, which can cause premature precipitation in aqueous assays or alter the particle size distribution during emulsion polymerization. Consequently, buyers must procure the exact C9 chain length to ensure reproducibility in toxicological modeling, accurate calibration of analytical instruments, and precise control over micellar aggregation in fluoropolymer synthesis [1].

Superior Surfactant Efficiency: Lower Critical Micelle Concentration

PFNA demonstrates a significantly higher surfactant efficiency than PFOA, achieving micellization at much lower aqueous concentrations. Cyclic voltammetry and surface tension measurements indicate that PFNA has a critical micelle concentration (CMC) of approximately 2.23 mM, whereas PFOA requires a concentration of 7.0 to 9.0 mM to reach its CMC. This fundamental difference allows PFNA to reduce surface tension to critical levels at roughly one-third the molar loading of PFOA [1].

Evidence DimensionCritical Micelle Concentration (CMC) in water
Target Compound Data~2.23 mM
Comparator Or BaselinePFOA (~7.0 - 9.0 mM)
Quantified DifferencePFNA achieves micellization at a 3- to 4-fold lower concentration than PFOA.
ConditionsAqueous solution, pH ~6.0, 298 K

Enables materials scientists to achieve stable emulsion polymerization of fluoropolymers with significantly lower surfactant loading.

Unique Toxicological Profile: Sub-CMC Hemimicelle Formation on Proteins

In toxicological and pharmacokinetic modeling, PFNA exhibits distinct binding behaviors to transport proteins compared to shorter-chain analogs. 19F NMR studies reveal that PFNA forms hemimicelles on the surface of bovine serum albumin (BSA) at concentrations greater than 0.5 mM, which is well below its bulk aqueous CMC. In contrast, PFOA does not exhibit this sub-CMC hemimicelle formation on BSA under identical conditions, reflecting PFNA's higher entropic hydrophobic interaction and stronger overall binding affinity [1].

Evidence DimensionHemimicelle formation threshold on Bovine Serum Albumin (BSA)
Target Compound DataHemimicelle formation observed at >0.5 mM
Comparator Or BaselinePFOA (No hemimicelle formation observed at comparable sub-CMC concentrations)
Quantified DifferencePFNA exhibits unique surface-aggregation on proteins at <25% of its bulk CMC, unlike PFOA.
ConditionsPhosphate buffered saline, 298-310 K, 19F NMR analysis

Crucial for toxicologists procuring standards to accurately model the specific bioaccumulation and protein-transport mechanisms unique to C9 perfluorocarbons.

Enhanced Air-Water Interfacial Adsorption (AWIA) for Environmental Modeling

PFNA's transport behavior in unsaturated porous media is heavily dominated by air-water interfacial adsorption (AWIA), differentiating it from shorter-chain PFCAs. Miscible-displacement column experiments in unsaturated sand demonstrate that AWIA accounts for ≥63% of the retention for long-chain PFCAs like PFNA, resulting in significantly greater transport retardation factors compared to PFOA. This heightened surface excess at the air-water interface means that predictive models calibrated solely with PFOA data will drastically underestimate the retention of PFNA in vadose zone environments [1].

Evidence DimensionTransport retardation via Air-Water Interfacial Adsorption (AWIA)
Target Compound Data≥63% retention source in unsaturated media
Comparator Or BaselinePFOA (Lower surface excess and faster transport/lower retardation)
Quantified DifferencePFNA exhibits significantly higher retardation factors and surface excess at the air-water interface than C8 analogs.
ConditionsMiscible-displacement column experiments in unsaturated sand

Essential for environmental engineers who need the exact C9 standard to accurately calibrate fate-and-transport models for unsaturated soils.

Elevated Hydrophobicity and Partitioning Behavior

The addition of the ninth carbon atom imparts a non-linear increase in hydrophobicity compared to the C8 baseline. PFNA possesses an estimated octanol-water partition coefficient (Log Kow) ranging from 5.48 to 6.50, which is substantially higher than the Log Kow of PFOA (typically measured between 4.30 and 4.80). This elevated hydrophobicity dictates PFNA's stronger affinity for hydrophobic surfaces, such as activated carbon and carbon nanotubes, making it a more challenging but necessary benchmark for designing advanced water filtration and remediation systems [1].

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data~5.48 - 6.50
Comparator Or BaselinePFOA (~4.30 - 4.80)
Quantified DifferencePFNA is over an order of magnitude more hydrophobic than PFOA.
ConditionsStandard partitioning estimation and experimental consensus

Drives the procurement of PFNA as a rigorous benchmark compound for evaluating the efficacy of anion-exchange and activated carbon remediation technologies.

Fluoropolymer Emulsion Polymerization

Leveraging its low critical micelle concentration (~2.23 mM), PFNA is utilized as a highly efficient processing aid in the emulsion polymerization of specialty fluoropolymers like PVDF and PTFE. Its ability to stabilize aqueous dispersions at lower molar concentrations than PFOA allows for precise control over polymer particle size and molecular weight distribution [1].

Toxicological and Protein-Binding Assays

PFNA is procured by toxicological laboratories to study the specific entropic binding mechanisms of perfluoroalkyl substances to transport proteins. Because PFNA forms hemimicelles on albumin at sub-CMC concentrations (>0.5 mM)—a behavior not observed with PFOA—it is critical for in vitro assays evaluating the bioaccumulation and pharmacokinetic profiles of C9+ fluorinated contaminants [2].

Environmental Fate and Transport Modeling

Due to its extreme air-water interfacial adsorption (AWIA) properties, PFNA is a mandatory analytical standard for environmental engineers modeling the transport of long-chain PFAS in unsaturated porous media (vadose zones). Models relying on PFOA will fail to predict the high retardation factors of PFNA, necessitating the exact C9 compound for accurate site assessments [3].

Calibration of Advanced Remediation Technologies

With a Log Kow significantly higher than PFOA, PFNA serves as a rigorous benchmark for testing the efficacy of next-generation water filtration systems, including specialized activated carbons, carbon nanotubes, and anion-exchange resins. Its strong hydrophobic interactions make it an ideal stress-test molecule for validating the removal of highly persistent, long-chain perfluorocarboxylic acids[4].

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

5.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

1

Exact Mass

463.9705080 Da

Monoisotopic Mass

463.9705080 Da

Heavy Atom Count

28

LogP

log Kow = 5.48 (est)

UNII

5830Z6S63M

Related CAS

4149-60-4 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The potency of the induction of peroxisomal beta-oxidation was compared between perfluorinated fatty acids (PFCAs) with different carbon chain lengths in the liver of male and female rats. In male rats, perfluoroheptanoic acid (PFHA) has little effect, although perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA) and perfluorodecanoic acid (PFDA) potentially induced the activity. By contrast, PFHA and PFOA did not induce the activity of peroxisomal beta-oxidation in the liver of female rats while PFNA and PFDA effectively induced the activity. The induction of the activity by these PFCAs was in a dose-dependent manner, and there is a highly significant correlation between the induction and hepatic concentrations of PFCAs in the liver regardless of their carbon chain lengths. These results strongly suggest that the difference in their chemical structure is not the cause of the difference in the potency of the induction. Hepatic concentrations of PFOA and PFNA was markedly higher in male compared with female rats. Castration of male rats reduced the concentration of PFNA in the liver and treatment with testosterone entirely restored the reduction. In contrast to the results obtained from the in vivo experiments, the activity of peroxisomal beta-oxidation was induced by PFDA and PFOA to the same extent in cultured hepatocytes prepared from both male and female rats. These results, taken together, indicate that difference in accumulation between PFCAs in the liver was responsible for the different potency of the induction of peroxisomal beta-oxidation between PFCAs with different carbon chain lengths and between sexes.
Perfluorononanoate (PFNA), a perfluorinated alkyl acid containing nine carbon chains, has been detected in abiotic and biotic matrices worldwide. Although a few studies have reported toxic effects of PFNA, little information of the mechanism has been offered. In this study, the effects of PFNA exposure on thymus and the related mechanisms were investigated. Male rats were orally dosed with 0, 1, 3, or 5 mg PFNA/kg/day for 14 days. A significant decrease of body weight and thymus weight were observed in the rats receiving 3 or 5 mg PFNA/kg/day. Histopathological examination revealed dose-dependent increases in thymocyte apoptosis. Rats receiving 3 or 5 mg PFNA/kg/day exhibited increased interleukin (IL)-1 and decreased IL-2 concentrations in sera, whereas elevated IL-4 and cortisol levels only occurred in the highest dose group. Quantitative real-time PCR indicated that expression of peroxisome proliferator-activated receptor alpha (PPAR-alpha) was increased in the thymi of all dosed rats, and a similar trend occurred for PPAR-gamma in the two highest dose groups. The mRNA levels of c-Jun NH(2)-terminal kinase (JNK), nuclear factor-kappa B, p65 subunit, and inhibitory protein IkappaBalpha were unchanged; however, increased and decreased mRNA levels of p38 kinase were found in rats exposed to 3 or 5 mg PFNA/kg/day, respectively. Decreased Bcl-2 mRNA levels were observed in rats receiving 5 mg PFNA/kg/day. A significant increase in protein levels of phospho-JNK was found in all PFNA-treated rats. Phospho-p38 was significantly enhanced in 1 and 3 mg PFNA/kg/day groups, whereas phospho-IkappaBalpha remained consistent in all rats studied. Together, these data suggested that apart from the activation of PPARs, PFNA exposure in rats lead to the alteration of serum cytokines, which subsequently activated mitogen-activated protein kinase signaling pathways and potentially modulated the immune system. Additionally, increased serum cortisol and decreased expression of Bcl-2 in thymus likely contributed to the PFNA-induced thymocyte apoptosis.
... This study explored the possible involvement of apoptotic signaling pathways in a nine-carbon-chain length PFAA-perfluorononanoic acid (PFNA)-induced splenocyte apoptosis. After a 14-day exposure to PFNA, rat spleens showed dose-dependent levels of apoptosis. The production of pro-inflammatory and anti-inflammatory cytokines was significantly increased and decreased, respectively. However, protein levels of tumor necrosis factor receptor 1 (TNFR1), fas-associated protein with death domain (FADD), caspase 8 and caspase 3, which are involved in inflammation-related and caspase-dependent apoptosis, were discordant. Peroxisome proliferator-activated receptors alpha (PPARalpha) and PPARgamma genes expression was up-regulated in rats treated with 3 or 5 mg/kg/day of PFNA, and the level of hydrogen peroxide (H2O2) increased concurrently in rats treated with the highest dose. Moreover, superoxide dismutase (SOD) activity and Bcl-2 protein levels were dramatically decreased in spleens after treatment with 3 and 5 mg/kg/day of PFNA. However, protein levels of Bax were unchanged. Apoptosis-inducing factor (AIF), an initiator of caspase-independent apoptosis, was significantly increased in all PFNA-dosed rats. Thus, oxidative stress and the activation of a caspase-independent apoptotic signaling pathway contributed to PFNA-induced apoptosis in rat splenocytes.

Vapor Pressure

0.08 [mmHg]
-0.18 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

375-95-1

Absorption Distribution and Excretion

Using nuclear magnetic resonance (NMR) spectroscopy, we investigated the importance of carbon chain length with regard to the hepatic effects associated with perfluoro-n-carboxylic acids. Male F-344 rats were administered a single intraperitoneal dose of either perfluoro-n-heptanoic acid (C7-PFA), perfluoro-n-nonanoic acid (C9-PFA), or perfluoro-n-undecanoic acid (C11-PFA). Data from previous studies involving perfluoro-n-octanoic acid (C8-PFA) and perfluoro-n-decanoic acid (C10-PFA) are included for comparison. Food consumption/body weight was monitored daily for all groups. C9- and C11-PFA treatment yields a prolonged hypophagic response while C7-PFA shows a more acute response. Fluorine-19 NMR spectra of urine and bile samples show no evidence of fluorometabolites and suggest that the distribution of perfluorocarbons into urine or bile is dependent upon carbon chain length. The aqueous solubility of C7-PFA appears to facilitate rapid urinary excretion, similar to that observed for C8-PFA. The relative hydrophobicity of C9- and C11-PFA appears to favor biliary enterohepatic recirculation, yielding a more protracted toxicity, similar to C10-PFA. Phosphorus-31 NMR studies of liver in vivo and liver extracts show that perfluorocarbons of > or = C9 carbons produce a significant increase in liver phosphocholine concentration. These data are discussed with regard to the impact of these chemicals on hepatic phospholipid metabolism. Hepatic peroxisomal fatty acyl CoA-oxidase activity (FAO) was measured to determine if C7-, C9-, and C11-PFA are peroxisome proliferators. Data indicate that the induction of peroxisomal enzyme activity by perfluorocarbons requires a chain length greater than seven carbons. In general, these results demonstrate the significance of carbon chain length in the hepatotoxic response and provide clues toward understanding the processes involved in the biological activities associated with exposure to these compounds.
Perfluorononanoic acid (PFNA) is a fluorinated organic chemical found at low levels in the environment, but is detectable in humans and wildlife. The present study compared the pharmacokinetic properties of PFNA in two laboratory rodent species. ... CD-1 mice were given a single oral dose of PFNA of 1 or 10mg/kg, and 4 males and 4 females were killed at /1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment/; trunk blood, liver and kidney were collected. Serum and tissue concentrations of PFNA were determined by LC-MS/MS. ... In the mouse, the rates of PFNA serum elimination are non-linear with exposure dose and are slightly faster in females than males, with terminal estimated serum half-life of 25.8-68.4 days and 34.3-68.9 days, respectively. PFNA is also stored preferentially in the mouse liver but not in the kidneys. Hepatic uptake appears to be more efficient and storage capacity greater in male mice than in females. These data suggest that (1) PFNA is more persistent in the mouse than in the rat; (2) there is a major sex difference in the serum elimination of PFNA in the rat, but much less so in the mouse; and (3) there is a significantly higher hepatic accumulation of PFNA in male mice than in females.
Perfluorononanoic acid (PFNA) is a fluorinated organic chemical found at low levels in the environment, but is detectable in humans and wildlife. The present study compared the pharmacokinetic properties of PFNA in two laboratory rodent species. Male and female Sprague-Dawley rats were given a single dose of PFNA by oral gavage at 1, 3, or 10mg/kg, and blood was collected from the tail vein at 1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment. In addition, livers and kidneys were collected for PFNA analysis at the terminal time point. ... Serum and tissue concentrations of PFNA were determined by LC-MS/MS. Serum elimination of PFNA is by and large linear with exposure doses in the rat; however, like PFOA, a major sex difference in the rate of elimination is observed, with an estimated half-life of 30.6 days for males and 1.4 days for females. PFNA is stored preferentially in the liver but not in the kidneys. ... These data suggest that (1) PFNA is more persistent in the mouse than in the rat; (2) there is a major sex difference in the serum elimination of PFNA in the rat, but much less so in the mouse; and (3) there is a significantly higher hepatic accumulation of PFNA in male mice than in females.

Wikipedia

Perfluorononanoic_acid

Biological Half Life

CD-1 mice were given a single oral dose of perfluorononanoic acid (PFNA) of 1 or 10mg/kg, and 4 males and 4 females were killed at /1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment./ ... In the mouse, the rates of PFNA serum elimination are non-linear with exposure dose and are slightly faster in females than males, with terminal estimated serum half-life of 25.8-68.4 days and 34.3-68.9 days,
Male and female Sprague-Dawley rats were given a single dose of perfluorononanoic acid (PFNA) by oral gavage at 1, 3, or 10mg/kg, and blood was collected from the tail vein at 1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment. ... Serum elimination of PFNA is by and large linear with exposure doses in the rat ... with an estimated half-life of 30.6 days for males and 1.4 days for females.

Use Classification

PFAS -> PFcarboxylic acids (PFCA)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

Methods of Manufacturing

Long-chain perfluorocarboxylic acids are prepared by the Simons electrochemical fluorination of the corresponding acyl halide ... The acids are obtained by hydrolysis of the perfluoroacyl fluoride, followed by distillation. Some carbon-carbon bond scission occurs to form lower homologous acids along with inert fluorocarbons and cyclic ethers. The acid yield decreases with increasing chain length. /Long-chain perfluorocarboxylic acids/

General Manufacturing Information

Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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